molecular formula C7H7Cl2N3OS B4554313 CYCLOPROPANECARBOXAMIDE, 2,2-DICHLORO-1-METHYL-N-1,3,4-THIADIAZOL-2-YL-

CYCLOPROPANECARBOXAMIDE, 2,2-DICHLORO-1-METHYL-N-1,3,4-THIADIAZOL-2-YL-

Cat. No.: B4554313
M. Wt: 252.12 g/mol
InChI Key: ISQRTYDBFHHJLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of cyclopropanecarboxamide, 2,2-dichloro-1-methyl-N-1,3,4-thiadiazol-2-yl- involves several steps. One common method includes the reaction of cyclopropanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2,2-dichloro-1-methyl-1,3,4-thiadiazole-2-amine under controlled conditions to yield the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

Cyclopropanecarboxamide, 2,2-dichloro-1-methyl-N-1,3,4-thiadiazol-2-yl- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Cyclopropanecarboxamide, 2,2-dichloro-1-methyl-N-1,3,4-thiadiazol-2-yl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent due to its ability to interact with biological targets.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of cyclopropanecarboxamide, 2,2-dichloro-1-methyl-N-1,3,4-thiadiazol-2-yl- involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular processes by binding to DNA or proteins, leading to changes in cellular function and viability .

Comparison with Similar Compounds

Cyclopropanecarboxamide, 2,2-dichloro-1-methyl-N-1,3,4-thiadiazol-2-yl- can be compared with other similar compounds, such as:

    Cyclopropanecarboxamide derivatives: These compounds share the cyclopropane ring and carboxamide group but differ in their substituents, leading to variations in their chemical and biological properties.

    Thiadiazole derivatives:

The uniqueness of cyclopropanecarboxamide, 2,2-dichloro-1-methyl-N-1,3,4-thiadiazol-2-yl- lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential for diverse applications.

Properties

IUPAC Name

2,2-dichloro-1-methyl-N-(1,3,4-thiadiazol-2-yl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N3OS/c1-6(2-7(6,8)9)4(13)11-5-12-10-3-14-5/h3H,2H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQRTYDBFHHJLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(Cl)Cl)C(=O)NC2=NN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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CYCLOPROPANECARBOXAMIDE, 2,2-DICHLORO-1-METHYL-N-1,3,4-THIADIAZOL-2-YL-
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CYCLOPROPANECARBOXAMIDE, 2,2-DICHLORO-1-METHYL-N-1,3,4-THIADIAZOL-2-YL-
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CYCLOPROPANECARBOXAMIDE, 2,2-DICHLORO-1-METHYL-N-1,3,4-THIADIAZOL-2-YL-
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CYCLOPROPANECARBOXAMIDE, 2,2-DICHLORO-1-METHYL-N-1,3,4-THIADIAZOL-2-YL-

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